molecular formula C12H14F3NO2 B1473673 (S)-2-(4-trifluoromethoxyphenoxymethyl)-pyrrolidine CAS No. 681482-14-4

(S)-2-(4-trifluoromethoxyphenoxymethyl)-pyrrolidine

Cat. No. B1473673
M. Wt: 261.24 g/mol
InChI Key: CAJKWKYHIUIQTB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-(4-trifluoromethoxyphenoxymethyl)-pyrrolidine” is a complex organic compound. The trifluoromethoxy group and the phenoxymethyl group suggest that it might have interesting chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylation is a common procedure in organic chemistry . Trifluoromethyl ketones are valuable synthetic targets and can be used in the construction of fluorinated pharmacons .

Scientific Research Applications

Synthetic Organic Chemistry Applications

The synthesis and characterization of pyrrolidine derivatives, including methods for their preparation, are significant due to their biological effects and industrial applications such as dyes or agrochemical substances. For instance, the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene demonstrates a method to synthesize pyrrolidines under mild conditions, leading to potential applications in medicinal chemistry and material science (Żmigrodzka et al., 2022).

Materials Science Applications

The development of novel polyimides containing pyridine moieties for advanced material applications shows the importance of these compounds in creating materials with exceptional thermal stability and mechanical properties. This includes polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride and aromatic diamines, which exhibit good solubility, high glass transition temperatures, and outstanding mechanical properties, making them suitable for high-performance materials (Wang et al., 2006).

Pharmacology Applications

In pharmacology, compounds like “(S)-2-(4-trifluoromethoxyphenoxymethyl)-pyrrolidine” can serve as key intermediates or motifs in the synthesis of biologically active molecules. For example, the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores highlight the critical role of pyrrolidine derivatives in developing antiviral agents. These compounds show potent inhibition of influenza neuraminidase, which is crucial for the viral replication cycle, indicating their potential as antiviral drugs (Wang et al., 2001).

Supramolecular Chemistry Applications

Pyrrolidine derivatives also find applications in supramolecular chemistry, where they can act as building blocks for the construction of complex molecular architectures. The synthesis and characterization of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives, which act as neutral anion receptors with enhanced affinities and selectivities for specific anions, illustrate the utility of pyrrolidine and related compounds in creating functional supramolecular systems. These systems have potential applications in sensing, catalysis, and material science (Anzenbacher et al., 2000).

properties

IUPAC Name

(2S)-2-[[4-(trifluoromethoxy)phenoxy]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-5-3-10(4-6-11)17-8-9-2-1-7-16-9/h3-6,9,16H,1-2,7-8H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJKWKYHIUIQTB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)COC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4-trifluoromethoxyphenoxymethyl)-pyrrolidine

Synthesis routes and methods

Procedure details

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CC(C)(C)OC(=O)N1CCCC1COc1ccc(OC(F)(F)F)cc1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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